Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2094715-70-3
VCID: VC5650657
InChI: InChI=1S/C15H20N2O2.ClH/c18-14(19-12-13-4-2-1-3-5-13)17-10-7-15(8-11-17)6-9-16-15;/h1-5,16H,6-12H2;1H
SMILES: C1CNC12CCN(CC2)C(=O)OCC3=CC=CC=C3.Cl
Molecular Formula: C15H21ClN2O2
Molecular Weight: 296.8

Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride

CAS No.: 2094715-70-3

Cat. No.: VC5650657

Molecular Formula: C15H21ClN2O2

Molecular Weight: 296.8

* For research use only. Not for human or veterinary use.

Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride - 2094715-70-3

Specification

CAS No. 2094715-70-3
Molecular Formula C15H21ClN2O2
Molecular Weight 296.8
IUPAC Name benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride
Standard InChI InChI=1S/C15H20N2O2.ClH/c18-14(19-12-13-4-2-1-3-5-13)17-10-7-15(8-11-17)6-9-16-15;/h1-5,16H,6-12H2;1H
Standard InChI Key ZQGHRSGFMQULGB-UHFFFAOYSA-N
SMILES C1CNC12CCN(CC2)C(=O)OCC3=CC=CC=C3.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,7-diazaspiro[3.5]nonane core, where two nitrogen atoms are embedded in a spirocyclic framework. The spiro junction connects a three-membered ring and a five-membered ring, creating a rigid bicyclic system. A benzyl carboxylate group is appended to one nitrogen, while the hydrochloride salt form enhances solubility and stability .

Key Structural Attributes:

  • Spirocyclic Core: Enhances conformational rigidity, potentially improving binding affinity to biological targets.

  • Benzyl Carboxylate: Introduces aromaticity and ester functionality, facilitating further chemical modifications.

  • Hydrochloride Salt: Improves crystallinity and bioavailability compared to the free base .

Physicochemical Data

PropertyValueSource
Molecular FormulaC15H21ClN2O2\text{C}_{15}\text{H}_{21}\text{ClN}_2\text{O}_2
Molecular Weight296.79 g/mol
CAS Number2094715-70-3
Melting PointNot reported
SolubilitySoluble in polar solvents (e.g., DMSO, methanol)
Storage Conditions2–7°C (refrigerated)

The compound’s logP and pKa values remain uncharacterized in available literature, highlighting a gap in current knowledge .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves cyclization reactions using diamines and benzyl halides. One reported method includes:

  • Cyclization: Reacting a diamine precursor with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the spirocyclic core.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Example Reaction:

Diamine+Benzyl chloroformateBaseBenzyl 1,7-diazaspiro[3.5]nonane-7-carboxylateHClHydrochloride salt\text{Diamine} + \text{Benzyl chloroformate} \xrightarrow{\text{Base}} \text{Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Industrial-Scale Production

Industrial methods prioritize yield optimization and cost efficiency:

  • Continuous Flow Reactors: Enhance reaction control and reduce byproducts.

  • Purification Techniques: Recrystallization or column chromatography ensures high purity (>95%) .

Applications in Scientific Research

Medicinal Chemistry

The compound’s spirocyclic structure mimics piperazine motifs, making it a bioisostere in drug design. Key applications include:

PARP Inhibitor Development

In poly(ADP-ribose) polymerase (PARP) inhibitors, spirodiamine cores improve selectivity and reduce off-target effects. Analogs of this compound have shown moderate PARP-1 affinity (IC50_{50} = 452.8 nM), though less potent than olaparib .

Antimicrobial Activity

Structural analogs (e.g., 7-benzyl-2-methyl-2,7-diazaspiro[3.5]nonane) exhibit antifungal and antibacterial properties, likely through cytochrome P450 inhibition.

Organic Synthesis

As a building block, the compound participates in:

  • Peptide Mimetics: The rigid core stabilizes secondary structures in peptidomimetics.

  • Ligand Design: Functionalization at the benzyl or amine groups enables tailored interactions with metal catalysts .

Comparison with Structural Analogues

Key Analogues and Differences

CompoundStructureBiological Activity
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochlorideNitrogen positions differReduced PARP-1 affinity
1-Oxa-4,9-diazaspiro[5.5]undecane-4-carboxylateOxygen substitution in spiro coreUncharacterized

The 1,7-diazaspiro configuration uniquely balances rigidity and synthetic accessibility, distinguishing it from analogues .

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